molecular formula C18H14N2O2S3 B11566112 Ethyl {[3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate

Ethyl {[3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate

Cat. No.: B11566112
M. Wt: 386.5 g/mol
InChI Key: RSWBPIZCEFOQQM-UHFFFAOYSA-N
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Description

ETHYL 2-{[3-CYANO-4,6-BIS(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE: is a complex organic compound that features a pyridine ring substituted with cyano and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[3-CYANO-4,6-BIS(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[3-CYANO-4,6-BIS(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Mechanism of Action

The mechanism of action of ETHYL 2-{[3-CYANO-4,6-BIS(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C18H14N2O2S3

Molecular Weight

386.5 g/mol

IUPAC Name

ethyl 2-(3-cyano-4,6-dithiophen-2-ylpyridin-2-yl)sulfanylacetate

InChI

InChI=1S/C18H14N2O2S3/c1-2-22-17(21)11-25-18-13(10-19)12(15-5-3-7-23-15)9-14(20-18)16-6-4-8-24-16/h3-9H,2,11H2,1H3

InChI Key

RSWBPIZCEFOQQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=CS3)C#N

Origin of Product

United States

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